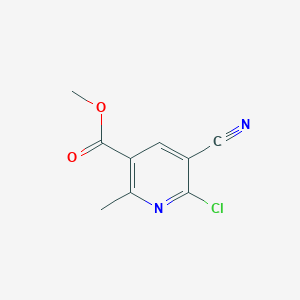

![molecular formula C13H11N3 B1300155 4-(Imidazo[1,2-a]pyridin-2-yl)aniline CAS No. 139705-74-1](/img/structure/B1300155.png)

4-(Imidazo[1,2-a]pyridin-2-yl)aniline

Overview

Description

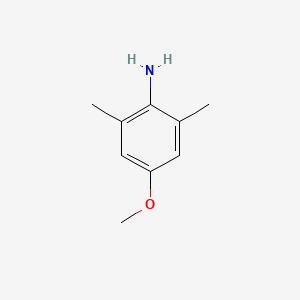

4-(Imidazo[1,2-a]pyridin-2-yl)aniline is a compound that belongs to the class of organic compounds known as organoheterocyclic compounds . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

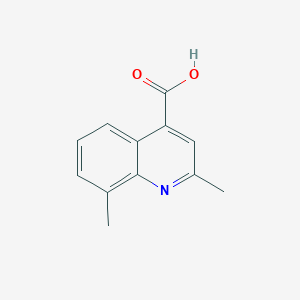

The molecular formula of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline is C13H11N3 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Physical And Chemical Properties Analysis

4-(Imidazo[1,2-a]pyridin-2-yl)aniline is a solid compound with a melting point of 204 - 206°C .Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives, including 4-(Imidazo[1,2-a]pyridin-2-yl)aniline, have shown promising anticancer activity . For instance, compounds synthesized via iodine-catalyzed methods have demonstrated significant anticancer activities against four cancer cells (Hep-2, HepG2, MCF-7, A375) and the normal Vero cell .

Antibacterial and Antifungal Properties

Substituted imidazo[1,2-a]pyridines have been used as antibacterial and antifungal drugs . The broad spectrum of biological activity of these compounds makes them suitable for the treatment of various infections .

Antiviral Applications

Imidazo[1,2-a]pyridine derivatives also exhibit antiviral properties . They can be used in the development of drugs for the treatment of various viral diseases .

Anti-inflammatory Uses

These compounds have shown anti-inflammatory effects . They can be used in the development of drugs for the treatment of inflammatory diseases .

Treatment of Cardiovascular Diseases

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cardiovascular diseases . Their unique properties make them suitable for the development of drugs for heart-related conditions .

Alzheimer’s Disease Treatment

Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of Alzheimer’s disease . Their unique properties make them suitable for the development of drugs for neurodegenerative diseases .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives have potential applications in the field of materials science, particularly in the development of optoelectronic devices . Their unique photophysical properties make them suitable for use in these devices .

Sensors and Imaging

Imidazo[1,2-a]pyridine derivatives can be used in the development of sensors and imaging devices . Their unique properties make them suitable for use in these applications .

Mechanism of Action

Target of Action

The primary target of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme .

Biochemical Pathways

The inhibition of CDK2 by 4-(Imidazo[1,2-a]pyridin-2-yl)aniline affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The inhibition of CDK2 by 4-(Imidazo[1,2-a]pyridin-2-yl)aniline can lead to cell cycle arrest . This can prevent the proliferation of cancer cells, making the compound a potential anticancer agent . In vitro studies have shown that some derivatives of the compound have submicromolar inhibitory activity against various tumor cell lines .

Action Environment

The action, efficacy, and stability of 4-(Imidazo[1,2-a]pyridin-2-yl)aniline can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity . They have become an important synthon in the development of new drugs . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a future direction .

properties

IUPAC Name |

4-imidazo[1,2-a]pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCHINCJTRAFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351307 | |

| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139705-74-1 | |

| Record name | 4-(Imidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{imidazo[1,2-a]pyridin-2-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions several classes of compounds as potential Hedgehog signaling inhibitors. What structural features make 4-(Imidazo[1,2-a]pyridin-2-yl)anilines particularly interesting for this purpose?

A1: While the provided abstract doesn't delve into the specific rationale for choosing 4-(Imidazo[1,2-a]pyridin-2-yl)anilines, their inclusion alongside other heterocyclic compounds suggests they possess structural features conducive to Hh pathway inhibition. [] Further research is needed to elucidate the structure-activity relationship (SAR) and identify the specific pharmacophore responsible for their activity. Investigating how modifications to the imidazo[1,2-a]pyridine and aniline moieties, as well as the substituents (R10, R11, R12, R13, R14) influence their binding affinity and selectivity towards Hh pathway components would be crucial. []

Q2: The abstract mentions "inert" and "electrophilic" substituents. How might these substituents influence the compound's activity and what factors should researchers consider when selecting them?

A2: The choice of substituents on the 4-(Imidazo[1,2-a]pyridin-2-yl)aniline scaffold can significantly impact its interaction with the biological target. "Inert" substituents are likely chosen to modulate physicochemical properties like solubility or lipophilicity without directly participating in target binding. Conversely, "electrophilic" substituents could potentially engage in covalent interactions with nucleophilic amino acid residues within the target protein's binding site. [] Researchers should consider factors like the target protein's binding pocket environment, potential off-target interactions, and desired pharmacokinetic properties when selecting these substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)